

# R-112 Efficacy in Allergic Rhinitis: A Comparative Analysis Against Standard of Care

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the clinical efficacy of **R-112**, an investigational intranasal Syk kinase inhibitor, against the standard of care for the treatment of allergic rhinitis. The development of **R-112** for this indication was discontinued following conflicting Phase II clinical trial results. This document summarizes the available data, outlines the experimental protocols of the key studies, and visualizes the underlying biological pathway and clinical trial workflow.

### **Executive Summary**

**R-112**, developed by Rigel Pharmaceuticals, showed initial promise in a Phase II "Park Study" by demonstrating a statistically significant reduction in allergic rhinitis symptoms compared to placebo. However, a subsequent, larger Phase II study failed to replicate these findings. In this latter trial, **R-112** did not show a statistically significant improvement in nasal allergy symptoms over placebo. In contrast, the active comparator, Beconase AQ® (beclomethasone dipropionate), an intranasal corticosteroid and a standard of care, demonstrated superiority to placebo. These conflicting outcomes led to the cessation of **R-112**'s development for allergic rhinitis.

## Data Presentation: Efficacy of R-112 in Phase II Clinical Trials



The following tables summarize the quantitative data from the two key Phase II clinical trials of **R-112** for seasonal allergic rhinitis.

Table 1: R-112 "Park Study" - Efficacy Results

| Outcome Measure                                                       | R-112                                      | Placebo                                    | p-value  |
|-----------------------------------------------------------------------|--------------------------------------------|--------------------------------------------|----------|
| Global Nasal Allergy<br>Symptom Score<br>(GNASS) Reduction<br>(Day 1) | 7.0 points (38% improvement from baseline) | 5.4 points (29% improvement from baseline) | p=0.0005 |

Table 2: Comparative Phase II Study - Efficacy Results

| Treatment Arm | Primary Endpoint: Change in Total Nasal<br>Symptom Severity (TNSS) |  |
|---------------|--------------------------------------------------------------------|--|
| R-112         | No statistically significant difference from placebo.              |  |
| Beconase AQ®  | Statistically superior to placebo.                                 |  |
| Placebo       | -                                                                  |  |

Specific quantitative data for the comparative Phase II study were not publicly released.

# Experimental Protocols R-112 "Park Study"

- Study Design: A randomized, double-blind, placebo-controlled Phase II clinical trial.
- Participant Population: 319 patients with a verified history of allergic rhinitis.
- Treatment: Intranasal R-112 or placebo.
- · Duration: Two days.



- Primary Objective: To measure the safety and efficacy of **R-112** as an intranasal treatment for allergic rhinitis.
- Primary Efficacy Endpoint: The Global Nasal Allergy Symptom Score (GNASS), which assessed symptoms including sneezing, stuffy nose, runny nose, and itchy nose.

#### **Comparative Phase II Study**

- Study Design: A randomized, double-blind, placebo-controlled, active-comparator Phase II clinical study conducted at 25 centers across the United States.[1]
- Participant Population: 396 patients with a history of seasonal allergic rhinitis for the last two years.[1]
- Treatment Arms:
  - Intranasal R-112 (twice daily dosing)
  - Beconase AQ® (beclomethasone) nasal spray (twice daily dosing)
  - Placebo (twice daily dosing)[1]
- Duration: 7-day treatment cycle, preceded by a screening period and a placebo run-in period.[1]
- Primary Efficacy Endpoint: Total Nasal Symptom Severity (TNSS) rating scale, a measure of five nasal symptoms: congestion, runny nose, sneezing, itchy nose, and postnasal drip.[1]

# Mandatory Visualizations Signaling Pathway

The therapeutic rationale for **R-112** is based on the inhibition of Spleen Tyrosine Kinase (Syk), a critical enzyme in the signaling cascade of mast cells that leads to the release of inflammatory mediators in response to an allergen.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. rigel.com [rigel.com]
- To cite this document: BenchChem. [R-112 Efficacy in Allergic Rhinitis: A Comparative Analysis Against Standard of Care]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683785#r-112-efficacy-compared-to-standard-of-care]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com